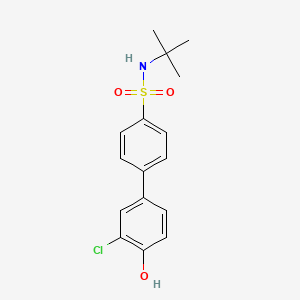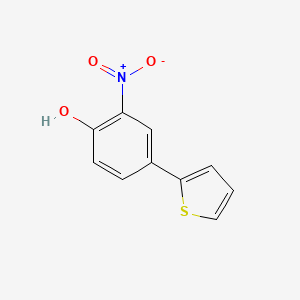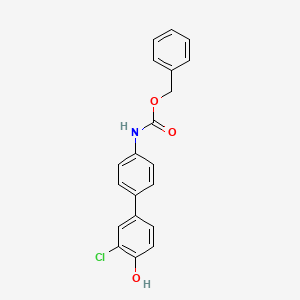
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (4-t-BSPC) is an organosulfur compound used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, and has been studied for its biochemical and physiological effects. This article will discuss the synthesis method of 4-t-BSPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in various scientific research applications, such as the synthesis of pharmaceuticals, the study of its biochemical and physiological effects, and the development of new drugs. It has also been used in the synthesis of other organosulfur compounds and in the study of enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. It has also been suggested that it may act as an antioxidant, reducing the damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% are not fully understood. However, it has been shown to inhibit the metabolism of drugs, and it has been suggested that it may act as an antioxidant, reducing the damage caused by free radicals.
Advantages and Limitations for Lab Experiments
The advantages of 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% for lab experiments include its availability, low cost, and ease of synthesis. The main limitation of 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is that its mechanism of action is not fully understood, which can make it difficult to predict its effects on a given system.
Future Directions
Potential future directions for 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and development. Additionally, further research into its potential as an antioxidant could lead to new applications in the treatment of oxidative stress-related diseases. Furthermore, further research into its potential as an enzyme inhibitor could lead to new applications in the treatment of metabolic disorders. Finally, further research into its potential as a synthetic intermediate could lead to the development of new organosulfur compounds.
Synthesis Methods
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% can be synthesized in a two-step reaction. The first step involves the reaction of 4-t-butylphenol with thionyl chloride in an organic solvent such as dichloromethane. The second step involves the reaction of the intermediate product with 2-chlorophenol in an organic solvent such as dichloromethane. The final product is a 95% pure 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.
properties
IUPAC Name |
N-tert-butyl-4-(3-chloro-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-7-4-11(5-8-13)12-6-9-15(19)14(17)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHHQDWVBUKLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)





![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)

